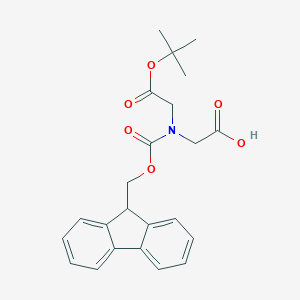

Fmoc-N-(tert-butyloxycarbonylmethyl)glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)13-24(12-20(25)26)22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHJLRKZIINJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441931 | |

| Record name | Fmoc-N-(tert-butyloxycarbonylmethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141743-16-0 | |

| Record name | Fmoc-N-(tert-butyloxycarbonylmethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-N-(tert-butyloxycarbonylmethyl)glycine CAS number

An In-depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylmethyl)glycine

Abstract

This compound, identified by CAS Number 141743-16-0 , is a highly versatile N-substituted glycine derivative indispensable in modern synthetic chemistry.[1][2][3][4][5] Its unique bifunctional nature, featuring two distinct and orthogonally protected carboxyl groups, positions it as a critical building block for the synthesis of complex peptides, peptidomimetics, and other advanced molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, its foundational role in Solid-Phase Peptide Synthesis (SPPS), detailed experimental protocols for its application, and its broader utility in drug discovery and bioconjugation.

Core Physicochemical & Structural Properties

This compound is a synthetic compound characterized as a white crystalline powder.[1][3] The molecule's design is centered on a glycine backbone, which is N-substituted with both a carboxymethyl group and the α-amino protecting group, Fmoc. The appended carboxymethyl group is itself protected as a tert-butyl ester. This intricate design is fundamental to its utility.

The core of its functionality lies in its orthogonal protection scheme. The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, typically removed under mild conditions using a secondary amine like piperidine.[6] Conversely, the tert-butyloxycarbonyl (Boc) group protecting the side-chain carboxyl moiety is highly acid-labile and is cleaved with strong acids like trifluoroacetic acid (TFA).[6] This orthogonality is the cornerstone of the Fmoc/tBu strategy in SPPS, allowing for selective deprotection and chain elongation without compromising the integrity of other protecting groups.[6][7]

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 141743-16-0 | [1][2][3][4] |

| Molecular Formula | C₂₃H₂₅NO₆ | [1][3][4] |

| Molecular Weight | 411.45 g/mol | [1][3][4] |

| Appearance | White crystalline powder | [1][3] |

| Purity | ≥ 98% (by HPLC) | [3] |

| Melting Point | 115-120 °C | [3] |

| Storage Conditions | Store at 0-8 °C for long-term stability | [3] |

| Synonyms | Fmoc-Nasp(OtBu)-OH, Fmoc-N-(t-butoxycarbonylmethyl)-Gly-OH | [1][4] |

Foundational Role in Solid-Phase Peptide Synthesis (SPPS)

The primary and most significant application of this compound is as a specialized building block in SPPS.[1][2][3] The Fmoc/tBu chemistry is the predominant method for peptide synthesis today, prized for its mild reaction conditions, which preserve the integrity of sensitive amino acid side chains and complex modifications like phosphorylation and glycosylation.[6][7]

The Causality of Orthogonal Protection

The deliberate choice of Fmoc for the α-amino group and a t-Bu-based ester for the side chain is a classic example of an orthogonal protection strategy. In the iterative cycle of peptide synthesis, the N-terminal Fmoc group must be removed at each step to allow for the coupling of the next amino acid. This is achieved with a solution of piperidine in a polar aprotic solvent (e.g., DMF). These basic conditions leave the acid-sensitive tert-butyl ester on the side chain completely intact.

This side-chain carboxyl group remains protected throughout the entire chain assembly process. Only at the final step, when the full-length peptide is cleaved from the solid-phase resin, is it exposed to a strong acid cocktail (typically TFA with scavengers). This final cleavage step simultaneously removes the t-Bu group, liberating the free carboxylic acid on the glycine side chain. This strategic approach prevents unwanted side reactions and ensures the synthesis of a high-purity final product.[1]

Workflow: Incorporation into a Peptide Chain

The incorporation of this compound into a growing peptide chain follows the standard, cyclical workflow of Fmoc-SPPS. The process is highly efficient and amenable to automation.[3] A key advantage of the Fmoc group is its strong UV absorbance, which allows for real-time monitoring of the deprotection step to ensure the reaction has gone to completion before proceeding to the next coupling cycle.[6]

Figure 1: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) showing the incorporation of an Fmoc-protected amino acid like this compound.

Experimental Protocol: Coupling Reaction

This protocol describes a standard manual coupling procedure for incorporating this compound onto a resin-bound peptide chain with a free N-terminal amine.

Self-Validating System: This protocol includes a qualitative test (Kaiser test) to validate the completion of the coupling reaction, ensuring a trustworthy and reproducible workflow.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Washing Solvents: DMF, DCM (Dichloromethane), Isopropanol

-

Kaiser Test Kit (Phenol, KCN in Pyridine, Ninhydrin)

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Perform an N-terminal Fmoc deprotection using 20% piperidine in DMF (1 x 1 min, followed by 1 x 15 min).

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

Verification: Perform a Kaiser test on a small sample of beads. A deep blue color confirms the presence of a free primary amine.

-

-

Activation of the Amino Acid:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the activation to proceed for 2-5 minutes. The solution may change color.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 1-2 hours.

-

-

Monitoring and Completion:

-

After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

-

Perform a Kaiser test. A negative result (colorless or faint yellow beads) indicates that the coupling reaction is complete and all primary amines have been acylated.

-

If the test is positive (blue beads), extend the coupling time for another hour or perform a second coupling with a freshly prepared activated amino acid solution.

-

-

Post-Coupling Wash:

-

Once the coupling is complete, drain the reaction mixture.

-

Wash the resin extensively with DMF (5x), DCM (3x), and Isopropanol (3x) to remove any unreacted reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Broader Scientific Applications

While its primary use is in SPPS, the unique structure of this compound makes it a valuable intermediate in several other research areas.

-

Drug Discovery: This compound is used to synthesize peptidomimetics and complex molecules for therapeutic applications, including targeted cancer therapies.[2] The glycine backbone can serve as a scaffold to introduce specific functionalities.

-

Bioconjugation: It facilitates the linking of biomolecules to drugs or imaging agents, which can enhance the efficacy and specificity of the resulting conjugate.[2][3]

-

Neuroscience Research: Derivatives of this compound are employed to study peptide interactions within the central nervous system, potentially leading to novel treatments for neurological disorders.[2]

Conclusion

This compound (CAS 141743-16-0) is more than a standard amino acid derivative; it is a sophisticated chemical tool engineered for precision and control in synthesis. Its orthogonal protecting groups, compatibility with automated synthesis platforms, and the stability it imparts make it a preferred choice for researchers in peptide chemistry, medicinal chemistry, and drug development.[3] The principles demonstrated by its application—namely, the power of orthogonal protection and workflow validation—are central to the successful construction of complex, high-purity biomolecules.

References

-

Title: Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE | lookchem Source: LookChem URL: [Link]

-

Title: Fmoc-N-(tert-butyloxycarbonylethyl)glycine | C24H27NO6 | CID 10526402 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Fmoc / t-Bu Solid Phase Synthesis - Sunresin Source: Sunresin New Materials URL: [Link]

-

Title: Advances in Fmoc solid-phase peptide synthesis - PMC - NIH Source: National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]

Sources

An In-Depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylmethyl)glycine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a pivotal building block in modern peptide and peptidomimetic chemistry. We will delve into its fundamental properties, provide detailed, field-proven protocols for its application in solid-phase peptide synthesis (SPPS), and explore its utility in the development of novel therapeutics, particularly in the realms of oncology and neuroscience.

Core Characteristics of this compound

This compound is a synthetic amino acid derivative meticulously designed for use in Fmoc-based solid-phase peptide synthesis.[1][2] Its unique structure, featuring both the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups, offers distinct advantages in the construction of complex peptide and peptidomimetic architectures.[2]

Molecular Profile

A thorough understanding of the physicochemical properties of this reagent is fundamental to its effective application.

| Property | Value | Source |

| Molecular Weight | 411.45 g/mol | [1][3] |

| Molecular Formula | C₂₃H₂₅NO₆ | [1][3] |

| CAS Number | 141743-16-0 | [1][3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 115-120 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

Structural Rationale and Advantages

The deliberate incorporation of two distinct protecting groups is central to the utility of this molecule. The base-labile Fmoc group serves as a temporary protecting group for the α-amine, allowing for its selective removal at each step of peptide elongation.[4] Concurrently, the acid-labile tert-butyloxycarbonyl (Boc) group protects the carboxymethyl functionality on the glycine nitrogen. This orthogonal protection scheme is critical for preventing unwanted side reactions during synthesis.[5] The N-substitution also provides a scaffold for creating peptidomimetics with altered backbone conformations and improved resistance to proteolytic degradation.[6]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound lies in its role as a building block in Fmoc-based SPPS.[5] This methodology allows for the efficient and controlled assembly of peptide chains on a solid support.[2]

The Fmoc-SPPS Workflow: A Conceptual Overview

The synthesis cycle involves a series of repeated steps: deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-protected amino acid, and a final wash. This iterative process allows for the stepwise elongation of the peptide chain.

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol: Incorporation of this compound

This protocol outlines the manual synthesis of a model peptide incorporating this compound.

Materials:

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides)

-

This compound

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[7]

-

Fmoc Deprotection:

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent like HATU (3-5 equivalents) in DMF.[8]

-

Add DIPEA (6-10 equivalents) to the amino acid solution to facilitate activation.[2]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[2]

-

To monitor the completion of the coupling reaction, a ninhydrin test can be performed. A negative result (no blue color) indicates a complete reaction.

-

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[1]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Caption: Workflow for incorporating the modified glycine derivative.

Advanced Applications in Drug Discovery

The unique structural features of this compound make it a valuable tool in the design of sophisticated therapeutic agents.

Peptidomimetic Design for Enhanced Stability and Efficacy

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability.[6][9] The N-substituted glycine backbone introduced by this building block disrupts the typical peptide bond structure, rendering it less susceptible to cleavage by proteases.[6] This is a critical advantage in the development of peptide-based drugs.

Applications in Cancer Research

The development of targeted cancer therapies often involves modulating protein-protein interactions (PPIs).[10] Peptidomimetics derived from this compound can be designed to mimic the binding interface of key proteins involved in cancer pathways, thereby acting as potent and specific inhibitors.[3] For example, cyclic RGD peptidomimetics have shown promise as high-affinity ligands for integrins, which are involved in tumor angiogenesis and metastasis.[3]

Neuroscience and Neuropeptide Analogs

In neuroscience research, this modified amino acid is employed in the synthesis of neuropeptide analogs.[11] Neuropeptides are crucial for a wide range of neurological functions, and their instability in vivo often limits their therapeutic potential. By incorporating N-substituted glycines, researchers can develop more stable and potent analogs for studying neurological disorders and for potential therapeutic interventions. For instance, analogs of cholecystokinin (CCK) containing modified glycine residues have been developed as potential anxiolytic and memory-enhancing agents.[12]

Conclusion and Future Perspectives

This compound is a cornerstone reagent for the synthesis of complex peptides and peptidomimetics. Its well-defined chemical properties and the robustness of the Fmoc-SPPS methodology enable the creation of novel molecular entities with significant therapeutic potential. As the demand for more stable and specific peptide-based drugs continues to grow, the strategic application of such meticulously designed building blocks will undoubtedly play an ever-more critical role in advancing the frontiers of drug discovery and development.

References

-

LookChem. Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Gucwa, M., & Dziubak, M. (2014). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. PubMed. [Link]

-

Krystek Jr, S. R., Andersen, T. T., & Weber, P. B. (1989). Cleavage of a Model Peptide at Its Glycine Residue by Alkaline Mercuric Oxycyanide. International Journal of Peptide and Protein Research, 34(1), 52-55. [Link]

-

LookChem. Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. [Link]

-

Mabonga, L., & Kappo, A. P. (2022). Peptidomimetics in cancer targeting. PMC. [Link]

-

Wierzbicka, M., Waliczek, M., Dziadecka, A., & Stefanowicz, P. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. National Institutes of Health. [Link]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

-

Peptidomimetics as next – generation therapeutic applications. (2025). [Link]

-

Mabonga, L., & Kappo, A. P. (2019). Peptidomimetics: A Synthetic Tool for Inhibiting Protein–Protein Interactions in Cancer. ResearchGate. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. PubMed. [Link]

-

Wang, P., et al. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. PMC. [Link]

-

Gbahou, F., et al. (2000). Replacement of glycine with dicarbonyl and related moieties in analogues of the C-terminal pentapeptide of cholecystokinin: CCK(2) agonists displaying a novel binding mode. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. Replacement of glycine with dicarbonyl and related moieties in analogues of the C-terminal pentapeptide of cholecystokinin: CCK(2) agonists displaying a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Application of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine

Prepared by: Senior Application Scientist

Abstract

Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is a uniquely functionalized amino acid derivative that serves as a cornerstone in the synthesis of advanced peptidomimetics and complex peptide structures.[1] Its architecture, featuring a glycine core with orthogonal Nα-Fmoc and side-chain Boc protecting groups, provides chemists with precise control over peptide chain elongation and modification.[1][2] This guide deconstructs the molecular structure of this versatile building block, elucidates its physicochemical properties, and provides a detailed protocol for its application in Solid-Phase Peptide Synthesis (SPPS). We will explore the strategic importance of its orthogonal protecting groups and its role in developing next-generation peptide-based therapeutics with enhanced stability and bioactivity.

Introduction: The Rise of Peptidomimetics

While native peptides are central to countless biological processes, their therapeutic potential is often hindered by poor metabolic stability, primarily due to enzymatic degradation by proteases. Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling solution to this challenge.[3] A key strategy in their design is the modification of the peptide backbone, such as N-substitution, which can sterically block protease access without drastically altering the overall conformation required for biological activity.[3]

This compound, a specialized N-substituted glycine derivative, is an exemplary tool in this field. It allows for the introduction of a carboxymethyl group onto the glycine nitrogen, enabling the creation of peptide analogs with modified hydrogen bonding capabilities, polarity, and proteolytic resistance.[3] Its strategic design makes it an invaluable asset for researchers in drug discovery, bioconjugation, and neuroscience.[1][4]

Deconstruction of the Molecular Architecture

The utility of this compound stems from the distinct and synergistic functions of its three primary components. Understanding this structure is fundamental to its effective application.

The Core Components

-

Glycine Backbone: As the simplest amino acid, the achiral glycine core provides maximal conformational flexibility within a peptide sequence.[5]

-

Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This bulky group provides temporary protection for the α-amino group. Its critical feature is its lability to basic conditions (e.g., piperidine), allowing for its selective removal at each synthesis cycle without disturbing other protecting groups. This is the foundation of the widely used Fmoc/tBu orthogonal synthesis strategy.[6][7]

-

N-(tert-butyloxycarbonylmethyl) Substituent: This is the defining feature of the molecule. It consists of a methyl group linked to a carboxylic acid, which is itself protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), typically during the final step of releasing the completed peptide from the solid support.[8][9]

The deliberate combination of a base-labile Fmoc group and an acid-labile Boc group within the same molecule is a classic example of an orthogonal protection scheme , which is the key to its power in complex chemical synthesis.[6]

Figure 1: Structural deconstruction of this compound.

Physicochemical Properties and Handling

Accurate handling and storage are paramount for maintaining the integrity and reactivity of this building block. The key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 141743-16-0 | [1][10][11] |

| Molecular Formula | C₂₃H₂₅NO₆ | [1][10][11] |

| Molecular Weight | 411.45 g/mol | [1][10][11] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 115-120 °C | [1] |

| Purity (Typical) | ≥98% (by HPLC) | [1] |

| Solubility | Soluble in common SPPS solvents like DMF, NMP, and green alternatives such as PolarClean. | [12][13] |

| Storage Conditions | Store at 0-8 °C, desiccated. | [1][10] |

Expert Insight: While some datasheets may indicate room temperature storage is acceptable, long-term storage at refrigerated temperatures (0-8 °C) is strongly recommended to minimize potential degradation and preserve its high purity, which is critical for successful peptide synthesis.[1][10]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the standard iterative cycle of Fmoc-SPPS. The process is defined by a deprotection step followed by a coupling step.

Figure 2: The iterative cycle for incorporating an amino acid building block in Fmoc-SPPS.

Detailed Protocol: Manual Incorporation

This protocol outlines the single coupling cycle for adding this compound to a resin-bound peptide chain with a free N-terminal amine.

Prerequisites:

-

Solid support (e.g., Wang or Rink Amide resin) with the nascent peptide chain.

-

Standard manual peptide synthesis vessel.

-

Nitrogen line for agitation/draining.

Reagents:

-

Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).

-

Wash Solvent: High-purity DMF.

-

Amino Acid Solution: this compound (3-5 equivalents relative to resin loading).

-

Activation Reagent: HCTU or HATU (0.95 equivalents relative to the amino acid).

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2 equivalents relative to the amino acid).

Methodology:

-

Resin Preparation:

-

If starting a new cycle, ensure the resin is washed thoroughly with DMF (3x) to remove residual reagents from the previous coupling.

-

-

Nα-Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate with nitrogen bubbling for 3 minutes. Drain.

-

Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes. Drain the vessel.

-

Causality: The first short treatment removes the piperidine-dibenzofulvene adduct, while the second, longer treatment ensures complete removal of the Fmoc group, liberating the free amine for the subsequent coupling.[12]

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of piperidine.

-

Trustworthiness: A positive Kaiser test (or other ninhydrin-based test) at this stage validates the presence of a free primary amine and confirms the success of the deprotection step. Incomplete washing can neutralize the subsequent coupling reaction.

-

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve this compound and the activation reagent (HCTU/HATU) in DMF.

-

Add the base (DIPEA/Collidine) to the vial. This initiates the activation of the carboxylic acid.

-

Immediately add the activated amino acid solution to the synthesis vessel containing the washed resin.

-

Agitate with nitrogen for 45-90 minutes.

-

Expertise: HCTU and HATU are highly efficient coupling reagents that minimize racemization and are suitable for hindered couplings, which can sometimes occur with N-substituted amino acids.[12]

-

-

Post-Coupling Wash:

-

Drain the reaction solution from the vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and coupling byproducts.

-

A negative Kaiser test at this stage confirms the complete consumption of the free amine, indicating a successful coupling.

-

The resin is now ready for the next deprotection and coupling cycle.

The Power of Orthogonal Deprotection

The strategic brilliance of this compound lies in its orthogonal nature. The two protecting groups are removed under mutually exclusive conditions, granting the synthetic chemist precise and independent control over the molecule.

-

Fmoc Group Removal (Chain Elongation): Treatment with a mild base (piperidine) selectively cleaves the Nα-Fmoc group to expose the amine for the next coupling, leaving the acid-sensitive Boc group and resin linkage intact.[12][14]

-

Boc Group & Resin Cleavage (Final Deprotection): Treatment with a strong acid cocktail (e.g., 95% TFA with scavengers) simultaneously cleaves the N-(tert-butyloxycarbonylmethyl) side-chain protection, other side-chain protecting groups (like tBu, Trt), and the bond linking the finished peptide to the solid support.[8][9]

This orthogonality is essential for synthesizing complex peptides and their analogs, preventing unwanted side reactions and ensuring the final product has the intended structure.[6]

Conclusion and Future Perspectives

This compound is more than a simple amino acid derivative; it is a sophisticated chemical tool designed for precision and control. Its well-defined structure, characterized by an orthogonal protection scheme, empowers researchers to construct novel peptidomimetic scaffolds that are fundamental to modern drug development. By enabling the synthesis of peptides with enhanced proteolytic stability, this building block plays a direct role in the ongoing effort to create more robust and effective peptide-based therapeutics for a wide range of diseases. As research continues to push the boundaries of molecular complexity, the demand for such versatile and reliable synthetic intermediates will only grow.

References

-

LookChem. Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. [Link]

-

J&K Scientific. This compound | 141743-16-0. [Link]

-

BIOSYNCE. This compound CAS 141743-16-0. [Link]

-

PubChem. Fmoc-N-(tert-butyloxycarbonylethyl)glycine. [Link]

-

The Royal Society of Chemistry. Simple and efficient Fmoc removal in ionic liquid. [Link]

-

Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

- Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

-

Aapptec Peptides. Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. [Link]

-

T. G. Gadek, et al. (2014). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology. [Link]

-

ResearchGate. Advances in Fmoc solid-phase peptide synthesis. [Link]

-

Yang, R., et al. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry. [Link]

-

Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

-

SpectraBase. Fmoc-Gly-OH - Optional[13C NMR] - Spectrum. [Link]

-

SpectraBase. Boc-glycine - Optional[1H NMR] - Chemical Shifts. [Link]

- Google Patents. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. peptide.com [peptide.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. lookchem.com [lookchem.com]

- 11. scbt.com [scbt.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. researchgate.net [researchgate.net]

- 14. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine

Abstract

Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a key building block in modern peptide chemistry, serves as a versatile tool for introducing N-substituted glycine units into peptide sequences. These modifications are instrumental in developing peptidomimetics with enhanced stability, conformational constraint, and biological activity. This guide provides a comprehensive, field-proven methodology for the robust synthesis of this compound. We will dissect a reliable two-step synthetic pathway, beginning with the N-alkylation of glycine to form the N-(tert-butyloxycarbonylmethyl)glycine intermediate, followed by the strategic protection of the secondary amine with the fluorenylmethyloxycarbonyl (Fmoc) group. This document furnishes detailed experimental protocols, mechanistic insights, characterization data, and safety considerations, designed to empower researchers, scientists, and drug development professionals with a self-validating system for producing high-purity this compound.

Introduction: Strategic Importance in Peptide Synthesis

The field of peptide science continuously evolves, seeking novel ways to imbue peptides with drug-like properties such as improved metabolic stability and specific receptor affinities. One powerful strategy is the incorporation of non-proteinogenic amino acids. This compound (CAS 141743-16-0) is a pivotal derivative of glycine, the simplest amino acid, designed for this purpose.[1][2]

Its structure features two critical protecting groups:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group , which provides temporary, base-labile protection for the α-amino group, rendering it fully compatible with the most common solid-phase peptide synthesis (SPPS) strategies.[3][4] The Fmoc group is typically removed using a solution of piperidine in a polar aprotic solvent like DMF.[5][6]

-

The tert-butyl (tBu) ester , which offers robust, acid-labile protection for the side-chain carboxyl group. This orthogonality ensures that the side-chain remains protected during the iterative Fmoc deprotection steps and is cleaved only during the final acidolytic release of the peptide from the resin support (e.g., using trifluoroacetic acid, TFA).[7][8]

This dual-protection scheme allows for the precise and efficient incorporation of an N-substituted glycine moiety, which can act as a flexible spacer, a scaffold for further modification, or a means to disrupt secondary structures like β-sheets.[9][10] Consequently, mastery of its synthesis is a valuable capability in any laboratory focused on medicinal chemistry and drug discovery.

Retrosynthetic Analysis and Strategic Rationale

The synthesis of this compound is most logically approached via a two-step sequence. A retrosynthetic analysis reveals the key disconnections and the required starting materials.

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to a straightforward forward synthesis:

-

N-Alkylation: A nucleophilic substitution reaction between glycine and an appropriate t-butyl protected C2 synthon, such as tert-butyl bromoacetate. This forms the crucial secondary amine intermediate.

-

Fmoc Protection: Installation of the Fmoc group onto the secondary amine of the intermediate using a suitable Fmocylating agent like N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

This strategy is advantageous because it utilizes readily available starting materials and employs well-understood, high-yielding reaction classes. The choice of tert-butyl bromoacetate is deliberate; it is a potent alkylating agent, and the tert-butyl ester is stable to the basic conditions of the subsequent Fmoc protection step. Similarly, Fmoc-OSu is a preferred reagent for Fmoc protection due to its high reactivity and the ease of removing the N-hydroxysuccinimide byproduct during work-up.[11]

Overall Synthetic Scheme

The complete two-step synthesis is illustrated below.

Caption: The two-step synthetic pathway to the target compound.

Detailed Experimental Protocols

Disclaimer: All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| Glycine | C₂H₅NO₂ | 75.07 | 56-40-6 | ACS Grade or higher |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Pellets, ≥97% |

| tert-Butyl bromoacetate | C₆H₁₁BrO₂ | 195.05 | 5292-43-3 | ≥98%, Lachrymator |

| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 | 82911-69-1 | ≥99% |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | ACS Grade |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated (37%) |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |

Protocol 1: Synthesis of N-(tert-butyloxycarbonylmethyl)glycine

This procedure details the nucleophilic substitution reaction to form the key intermediate. The causality behind this protocol is the deprotonation of glycine's amino group by a strong base (NaOH) to create a potent nucleophile, which then attacks the electrophilic carbon of tert-butyl bromoacetate.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve glycine (7.51 g, 100 mmol) in a solution of sodium hydroxide (8.00 g, 200 mmol) in 100 mL of deionized water. Cool the flask in an ice-water bath to 0-5 °C.

-

Reagent Addition: While maintaining the temperature below 10 °C, add tert-butyl bromoacetate (19.5 g, 100 mmol) dropwise to the stirred solution over 30 minutes. Caution: tert-Butyl bromoacetate is a lachrymator; handle with care in a fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 18-24 hours. Monitor the reaction progress by TLC (Mobile Phase: Dichloromethane:Methanol 9:1).

-

Work-up and Extraction:

-

Transfer the reaction mixture to a 1 L separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted bromoacetate and other nonpolar impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 by the slow addition of concentrated HCl. The product may begin to precipitate.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL). The product will move into the organic phase.

-

-

Drying and Isolation:

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, a viscous oil or off-white solid, can be used in the next step without further purification or can be purified by recrystallization from an appropriate solvent system if necessary.

-

Protocol 2: Synthesis of this compound

This protocol installs the final Fmoc protecting group. The reaction is performed in a biphasic solvent system (dioxane/water) with a mild inorganic base (NaHCO₃). The base is crucial to neutralize the protons released during the reaction, driving it to completion, and to maintain a pH that ensures the secondary amine remains nucleophilic.

-

Reaction Setup: In a 500 mL Erlenmeyer flask, dissolve the crude N-(tert-butyloxycarbonylmethyl)glycine (18.9 g, 100 mmol, assuming quantitative yield from the previous step) in a solution of sodium bicarbonate (16.8 g, 200 mmol) in 150 mL of deionized water.

-

Reagent Addition: To this aqueous solution, add 150 mL of 1,4-dioxane. Stir the biphasic mixture vigorously to ensure adequate mixing. In a separate beaker, dissolve Fmoc-OSu (33.7 g, 100 mmol) in 50 mL of 1,4-dioxane and add this solution to the reaction mixture dropwise over 20 minutes at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The reaction should become homogeneous as it progresses. Monitor for completion by TLC (Mobile Phase: Ethyl Acetate:Hexane 1:1 with 1% acetic acid).

-

Work-up and Extraction:

-

Once the reaction is complete, concentrate the mixture via rotary evaporation to remove the bulk of the 1,4-dioxane.

-

Dilute the remaining aqueous residue with 200 mL of water and wash with diethyl ether (2 x 100 mL) to remove any nonpolar impurities, including the N-hydroxysuccinimide byproduct.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. A white precipitate of the product should form.

-

Extract the product into ethyl acetate (3 x 150 mL).

-

-

Purification and Isolation:

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a white solid.

-

Purify the solid by recrystallization from an ethyl acetate/hexane mixture. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity persists. Allow to cool to room temperature and then in a refrigerator (4 °C) to maximize crystal formation.

-

Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry under high vacuum.

-

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Expected Value | Reference |

| Molecular Formula | C₂₃H₂₅NO₆ | [2] |

| Molecular Weight | 411.45 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity (by HPLC) | ≥98% | [12] |

| Typical Yield | 75-85% over two steps | - |

-

¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the Fmoc group (aromatic protons ~7.2-7.8 ppm), the t-butyl group (singlet ~1.4-1.5 ppm), and the methylene protons of the glycine backbone.

-

Mass Spectrometry (ESI-MS): Expect to find the [M+H]⁺ or [M+Na]⁺ adducts corresponding to the molecular weight of 411.45.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire synthetic process, from initial reaction to final characterization.

Caption: General workflow for the synthesis and purification.

Conclusion

The two-step synthesis outlined in this guide represents a robust, scalable, and reliable method for the preparation of high-purity this compound. By understanding the causality behind each procedural step—from the choice of base and solvent to the specific work-up conditions—researchers can confidently reproduce this synthesis and troubleshoot effectively. The resulting compound is a valuable asset for any research program engaged in peptide synthesis, enabling the exploration of novel peptidomimetics for therapeutic and biotechnological applications.[9]

References

- Vertex AI Search. (n.d.). Exploring FMOC-Glycine: A Key Component in Peptide Synthesis. Retrieved January 10, 2026.

-

Semantic Scholar. (2009). An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. Retrieved January 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2008). A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. Retrieved January 10, 2026, from [Link]

-

Chem-Impex International. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

LookChem. (n.d.). Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). Fmoc-N-(tert-butyloxycarbonylethyl)glycine. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.

-

Reddit. (n.d.). Synthesizing tertiary-butylesters of BOC-amino acids. Retrieved January 10, 2026, from [Link]

-

National Institutes of Health (NIH). (2016). Advances in Fmoc solid-phase peptide synthesis. Retrieved January 10, 2026, from [Link]

-

Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.

- Google Patents. (n.d.). CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.

-

Scholars Research Library. (2011). Der Pharma Chemica. Retrieved January 10, 2026, from [Link]

-

National Institutes of Health (NIH). (2021). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved January 10, 2026, from [Link]

-

National Institutes of Health (NIH). (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2007). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Retrieved January 10, 2026, from [Link]

-

Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved January 10, 2026, from [Link]

-

National Institutes of Health (NIH). (2012). Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Retrieved January 10, 2026, from [Link]

-

Chem-Impex International. (n.d.). Fmoc-N-(tert-butyloxycarbonylméthyl)glycine. Retrieved January 10, 2026, from [Link]

-

University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

-

Royal Society of Chemistry. (2022). Green Chemistry - In situ Fmoc removal. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved January 10, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. scbt.com [scbt.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Automated Peptide Synthesizers [peptidemachines.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. jk-sci.com [jk-sci.com]

- 11. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]

- 12. This compound | 141743-16-0 [sigmaaldrich.com]

Introduction: A Versatile Building Block for Advanced Peptide Synthesis

An In-Depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylmethyl)glycine: Properties, Protocols, and Applications

In the landscape of modern drug discovery and materials science, the demand for complex, custom-designed peptides and peptidomimetics has never been greater. These molecules offer a unique combination of specificity and biological activity, making them invaluable as therapeutics, diagnostic tools, and novel biomaterials.[1][2] The synthesis of such complex structures is heavily reliant on the strategic use of orthogonally protected amino acid building blocks. This compound, CAS 141743-16-0, stands out as a pivotal reagent in this field.[3]

This N-substituted glycine derivative is engineered with two distinct, chemically labile protecting groups: a base-sensitive 9-fluorenylmethyloxycarbonyl (Fmoc) group on the primary amine and an acid-sensitive tert-butyloxycarbonyl (Boc) group protecting a carboxymethyl substituent on the nitrogen atom.[3][4] This elegant orthogonal design provides researchers with precise control over the synthetic process, allowing for the selective deprotection and subsequent modification of specific sites within a growing peptide chain. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core properties, field-proven protocols, and critical applications of this versatile compound.

Core Physicochemical Properties

The utility of this compound in a laboratory setting is dictated by its physical and chemical characteristics. It is typically supplied as a white crystalline powder with high purity, suitable for use in sensitive automated synthesis applications.[3] Its stability under standard storage conditions and compatibility with common peptide synthesis solvents are key to its widespread adoption.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 141743-16-0 | [3][5][6] |

| Molecular Formula | C₂₃H₂₅NO₆ | [3][5][6] |

| Molecular Weight | 411.45 g/mol | [3][5][6] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 115-120 °C | [3] |

| Purity (HPLC) | ≥ 98% | [3] |

| Storage Temperature | 0-8 °C | [3] |

| Synonyms | Fmoc-Nasp(OtBu)-OH; Fmoc-N-(t-butyoxycarbonylmethyl)-Gly-OH | [5][6] |

The Principle of Orthogonal Protection: A Strategic Advantage

The core value of this compound lies in its orthogonal protection scheme. In peptide synthesis, "orthogonality" refers to the ability to remove one class of protecting groups in the presence of another by using specific, non-interfering chemical conditions. This compound masterfully employs the widely-used Fmoc/tBu strategy.[7]

-

The Fmoc Group (Base-Labile): The Nα-Fmoc group is stable to acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine in an organic solvent.[7] This allows for the sequential addition of amino acids to the N-terminus of the growing peptide chain during Solid-Phase Peptide Synthesis (SPPS).

-

The Boc Group (Acid-Labile): The tert-butyl ester protecting the side-chain carboxyl group is stable to the basic conditions used for Fmoc removal. However, it is efficiently cleaved by strong acids, such as Trifluoroacetic Acid (TFA), during the final step of synthesis when the peptide is cleaved from the solid support.[7]

This dual-protection strategy prevents unwanted side reactions and allows the carboxymethyl side chain to be selectively unmasked for further modification after the main peptide backbone has been assembled, enabling the creation of branched peptides, cyclic structures, or conjugates.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Fmoc/tBu SPPS strategy, which is the most widely used method for peptide synthesis today.[8] Its compatibility with automated synthesizers streamlines the production of high-purity peptides with high efficiency.[3]

Detailed Experimental Protocol: Incorporation into a Peptide Chain

The following protocol outlines the key steps for incorporating this compound into a peptide sequence using a standard acid-labile resin (e.g., Wang resin).

Materials:

-

Fmoc-Rink Amide or Wang Resin

-

This compound

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Washing Solvents: DMF, Isopropanol (IPA)

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

Workflow:

-

Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel. If starting with a pre-loaded resin, proceed to step 2. If the first amino acid is not yet attached, perform the initial coupling according to standard protocols.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution and agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-4 eq.), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF.

-

Pre-activate the mixture by letting it stand for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Causality Check: A positive Kaiser test (or other ninhydrin-based test) indicates an incomplete reaction, requiring a second coupling. A negative test (beads remain colorless) confirms successful coupling.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to prepare for the next cycle.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Side-Chain Deprotection:

-

After the final amino acid is coupled and its Nα-Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., 95% TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature. This single step simultaneously cleaves the peptide from the resin and removes the tert-butyl side-chain protecting group from the incorporated glycine derivative.[7]

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.

-

Purify the peptide using reverse-phase HPLC.

-

SPPS Workflow Diagram

Applications in Research and Drug Development

The unique structure of this compound makes it more than just a simple building block; it is an enabling tool for creating advanced molecular architectures.

-

Peptidomimetic Design: By introducing a substituent on the backbone nitrogen, this reagent is used to synthesize peptidomimetics with altered conformational properties and improved resistance to enzymatic degradation.

-

Drug Discovery: Its structure is instrumental in designing novel pharmaceuticals. It has been utilized in research programs targeting cancer, where modified peptides can serve as targeted therapies, and in neuroscience to create peptides that interact with specific brain receptors.[1]

-

Bioconjugation: The orthogonally protected side chain can be deprotected on-resin or in solution and used as a handle for attaching other molecules, such as fluorescent dyes, imaging agents, or drug payloads, thereby enhancing the efficacy and specificity of biomolecules.[1]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound and the associated reagents.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[9]

-

Reactivity: The compound is stable under recommended storage conditions. Avoid strong oxidizing agents.[9]

-

Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

Conclusion

This compound is a highly valuable and versatile reagent for advanced peptide synthesis. Its well-designed orthogonal protection scheme provides chemists with the flexibility and control needed to build complex peptide and peptidomimetic structures with high fidelity. By enabling precise modifications and the construction of non-natural backbones, this compound serves as a critical tool in pushing the boundaries of medicinal chemistry, drug discovery, and materials science. Its robust performance in automated SPPS ensures its continued relevance and widespread application in both academic and industrial research.[3][4]

References

-

LookChem. Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE.[Link]

-

J&K Scientific. this compound | 141743-16-0.[Link]

-

PubChem. Fmoc-N-(tert-butyloxycarbonylethyl)glycine.[Link]

-

Omizzur. Fmoc-AEEA-OH CAS 166108-71-0 | Bulk Supply.[Link]

-

Liwei Peptide. Fmoc-AEEA-OH.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Fmoc-AEEA-AEEA-OH in Modern Peptide Synthesis.[Link]

-

BIOSYNCE. this compound CAS 141743-16-0.[Link]

-

Protheragen. Fmoc-AEEA-OH.[Link]

-

The Royal Society of Chemistry. Simple and efficient Fmoc removal in ionic liquid.[Link]

-

Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

-

Sunresin. Fmoc / t-Bu Solid Phase Synthesis.[Link]

-

AAPPTec, LLC. Safety Data Sheet for (S)-Fmoc-2-(3'-butenyl)glycine.[Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Cas 141743-16-0,FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE | lookchem [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide to the Solubility of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a pivotal building block in modern solid-phase peptide synthesis (SPPS). While precise quantitative solubility data in the public domain is scarce, this document synthesizes established principles of Fmoc-amino acid chemistry, extrapolates from structurally analogous compounds, and presents a robust framework for researchers to empirically determine solubility. By elucidating the physicochemical drivers of solubility and providing detailed experimental protocols, this guide empowers researchers, scientists, and drug development professionals to optimize the use of this versatile reagent, thereby enhancing the efficiency, purity, and yield of complex peptide syntheses.

Introduction: The Critical Role of Solubility in SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of contemporary solid-phase peptide synthesis, prized for its base-lability that allows for mild deprotection conditions.[1] The solubility of Fmoc-protected amino acids in the organic solvents used for coupling reactions is a critical, yet often overlooked, parameter that profoundly influences the success of peptide synthesis. Inadequate solubility can precipitate a cascade of detrimental events, including retarded reaction kinetics, incomplete coupling, and the generation of deletion sequences. These issues directly compromise the purity and final yield of the target peptide.

This compound is a valuable derivative for introducing a glycine residue with a protected carboxylic acid functionality on the alpha-amino group. This modification is instrumental in the synthesis of complex peptides, peptidomimetics, and various bioconjugates.[2] The presence of the bulky and lipophilic Fmoc and tert-butyloxycarbonyl (Boc) groups significantly influences its solubility profile.[2] A thorough understanding of its behavior in common SPPS solvents is therefore paramount for its effective utilization.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.

| Property | Value | Source |

| CAS Number | 141743-16-0 | [2] |

| Molecular Formula | C₂₃H₂₅NO₆ | [2] |

| Molecular Weight | 411.45 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 115-120 °C | [2] |

| Storage Conditions | 0-8 °C | [2] |

The molecule's structure, featuring the large, nonpolar Fmoc group, a flexible N-substituted glycine backbone, and a bulky tert-butyl ester, dictates its interaction with different solvent environments.

Factors Influencing the Solubility of this compound

The solubility of this compound is a multifactorial property governed by a delicate interplay of intrinsic and extrinsic factors.

The Interplay of Protecting Groups and the Glycine Backbone

-

Fmoc Group: The large, hydrophobic fluorenylmethoxycarbonyl group is a primary determinant of solubility, generally conferring good solubility in many organic solvents.

-

N-(tert-butyloxycarbonylmethyl) Group: This N-alkylation introduces a bulky, non-polar tert-butyl group, which can further enhance solubility in less polar organic solvents. The presence of the ester functionality also contributes to the overall polarity of the molecule.

-

Glycine Backbone: As the simplest amino acid, glycine itself is highly soluble in aqueous solutions.[3] However, in this derivatized form, the influence of the protecting groups dominates its solubility in organic media.

The Solvent System: A Critical Choice

The choice of solvent is the most critical factor influencing solubility.[1] Polar aprotic solvents are the workhorses of Fmoc-based SPPS due to their ability to dissolve a wide range of protected amino acids and effectively swell the resin support.[4]

-

N,N-Dimethylformamide (DMF): Generally considered the solvent of choice for SPPS, DMF is a highly polar aprotic solvent with excellent solvating properties for most Fmoc-amino acids.[4]

-

N-Methyl-2-pyrrolidone (NMP): NMP is another highly effective polar aprotic solvent, often used as an alternative to DMF. It can sometimes offer superior solubility for difficult sequences.[4]

-

Dichloromethane (DCM): A less polar solvent, DCM is also used in SPPS, particularly for washing steps. The solubility of many Fmoc-amino acids is lower in DCM compared to DMF and NMP.[4]

-

Other "Green" Solvents: In recent years, alternative, more environmentally friendly solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and N-butylpyrrolidone (NBP) have been explored.[1] Their solvating properties for specific derivatives like this compound would require empirical determination.

The Impact of Temperature

Solubility is generally temperature-dependent. In instances of poor solubility, gentle warming of the solvent can be an effective strategy to increase the dissolution of the Fmoc-amino acid derivative. However, caution must be exercised to avoid potential degradation of the compound at elevated temperatures.

Purity of Reagents

The purity of both the this compound and the solvent can significantly impact solubility. Impurities can sometimes act as nucleation points, promoting precipitation and reducing the apparent solubility. The use of high-purity, peptide-synthesis-grade solvents is always recommended.

Quantitative and Qualitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, we can extrapolate from general knowledge of Fmoc-amino acids and structurally similar compounds to provide a qualitative assessment and estimated solubility.

Table of Estimated and Qualitative Solubility

| Solvent | Type | Estimated Solubility | Qualitative Assessment & Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 0.4 M | Highly Soluble. DMF is the standard solvent for SPPS and is known to effectively dissolve a wide range of Fmoc-amino acids. The presence of the bulky, non-polar protecting groups on the glycine backbone is expected to contribute favorably to its solubility in this solvent. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | > 0.4 M | Highly Soluble. Similar to DMF, NMP is an excellent solvent for Fmoc-amino acids. It may even offer enhanced solubility in some cases. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Good Solubility. DMSO is a strong polar aprotic solvent and is expected to dissolve this compound effectively. |

| Dichloromethane (DCM) | Nonpolar Aprotic | < 0.4 M | Moderately Soluble. As a less polar solvent, the solubility is expected to be lower than in DMF or NMP. The large hydrophobic Fmoc and Boc groups may still allow for reasonable dissolution. |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely Moderately Soluble | Moderate Solubility. THF is less polar than DMF and NMP, and solubility is expected to be moderate. |

| Acetonitrile (ACN) | Polar Aprotic | Likely Moderately Soluble | Moderate Solubility. Similar to THF, acetonitrile is a less effective solvent for many Fmoc-amino acids compared to DMF. |

| Water | Polar Protic | Insoluble | Poor Solubility. The large, non-polar Fmoc and Boc groups render the molecule highly hydrophobic, leading to very poor solubility in aqueous solutions. |

Note: The molarity estimates are based on the general observation that most Fmoc-amino acids are soluble in DMF and NMP at concentrations of at least 0.4 M.[5] However, these are estimations, and empirical determination is strongly recommended for critical applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is the gold-standard for determining the equilibrium solubility of a compound. This protocol provides a detailed, step-by-step methodology.

Materials and Equipment

-

This compound

-

High-purity solvents (DMF, NMP, DCM, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic orbital shaker

-

Centrifuge

-

Calibrated positive displacement micropipettes

-

Volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Autosampler vials

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

-

Perform a serial dilution of the stock solution to create a series of calibration standards of known concentrations (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

-

-

Sample Preparation for Saturation:

-

Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An excess is crucial to ensure a saturated solution is achieved.

-

Accurately add a known volume of the test solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials.

-

Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Use a suitable reversed-phase column (e.g., C18).

-

Monitor the elution using a UV detector at a wavelength where the Fmoc group has a strong absorbance (typically around 265 nm or 301 nm).

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample using the regression equation from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by multiplying the determined concentration by the dilution factor. This value represents the equilibrium solubility of this compound in that solvent at the specified temperature.

-

Practical Implications and Best Practices for Dissolution in SPPS

A thorough understanding of solubility directly translates to improved practices in the peptide synthesis laboratory.

Workflow for Handling this compound

Caption: A practical workflow for the dissolution of this compound.

Troubleshooting Solubility Issues

-

Precipitation During Storage: If a prepared solution of this compound shows precipitation upon standing, it may indicate that the initial concentration was close to the saturation point and a slight decrease in temperature caused it to fall out of solution. Gentle warming and vortexing can often redissolve the compound. For long-term storage of solutions, it is advisable to prepare them at a concentration well below the saturation point.

-

Incomplete Dissolution: If the compound fails to dissolve completely even with sonication and gentle heating, it may be necessary to use a stronger solvent (e.g., switching from DMF to NMP) or to decrease the target concentration.

-

Aggregation: While less common for individual amino acid derivatives compared to growing peptide chains, aggregation can sometimes contribute to poor solubility. The use of sonication is particularly effective at breaking up small aggregates.

Conclusion

References

- BenchChem. (2025). Solubility of Fmoc-protected amino acids.

- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv

- BenchChem. (2025). Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis.

- Chem-Impex. (n.d.). This compound.

- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)

- Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.

- ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.

- PubMed. (n.d.). Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves.

- Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.

- NIH. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.

- RVR LABS. (n.d.). N-Boc-Glycine,CAS NO 4530-20-5.

- MedchemExpress.com. (n.d.). Boc-Glycine (N-tert-Butoxycarbonyl-2-aminoacetic acid).

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- BenchChem. (2025). The Solubility of Fmoc-Bpa-OH: A Comprehensive Technical Guide for Researchers.

- Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis.

- NIH. (n.d.). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides.

- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.

- ChemPep. (n.d.). Solvents for Solid Phase Peptide Synthesis.

- Semantic Scholar. (n.d.). Novel Poly(N-substituted glycine)

- NIH. (n.d.). Effect of Solvation on Glycine Molecules: A Theoretical Study.

- The Journal of Biological Chemistry. (n.d.). The solubility of amino acids and two glycine peptides in aqueous ethanol and dioxane solutions. Establishment of a hydrophobicity scale.

- MDPI. (n.d.).

- Bentham Science. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)

- BenchChem. (2025). An In-depth Technical Guide to the Solubility Characteristics of Fmoc-Pseudoproline Dipeptides.

- PubMed. (n.d.). Combined effects of solvation and aggregation propensity on the final supramolecular structures adopted by hydrophobic, glycine-rich, elastin-like polypeptides.

- Structure. (n.d.).

Sources

An In-depth Technical Guide to the Stability of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine

Introduction: The Pivotal Role of a Peptoid Monomer

In the landscape of modern peptide science and drug development, the pursuit of novel structures with enhanced therapeutic properties is paramount. Peptoids, or N-substituted glycine oligomers, represent a significant class of peptide mimics that offer distinct advantages, including resistance to proteolytic degradation and often superior cell permeability.[1] At the heart of peptoid synthesis lies the strategic use of specialized building blocks. Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a key N-substituted glycine derivative, serves as a foundational monomer for the controlled, stepwise assembly of these promising oligomers.[2]

This guide provides an in-depth analysis of the chemical stability of this compound. As researchers and drug development professionals, a comprehensive understanding of this molecule's behavior under the diverse conditions of solid-phase peptide synthesis (SPPS) is not merely academic—it is critical for troubleshooting, optimizing protocols, and ensuring the fidelity and purity of the final synthetic product. We will explore the intrinsic properties of its constituent protecting groups, dissect its stability throughout the SPPS workflow, illuminate potential degradation pathways, and provide validated protocols to mitigate risks and maximize synthetic success.

Molecular Architecture and Intrinsic Stability

The stability profile of this compound is a direct consequence of its unique chemical structure, which incorporates two orthogonal protecting groups on an N-substituted glycine core.

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the secondary amine, which becomes the backbone nitrogen in the resulting peptoid. The Fmoc group is the linchpin of the most common SPPS strategy, defined by its pronounced lability to basic conditions (specifically, secondary amines like piperidine) and its robust stability towards acids.[3] This allows for its selective removal at each cycle without disturbing other acid-sensitive components.

-